molecular formula C6H10N2O B1445436 2-(1,2-Oxazol-3-yl)propan-2-amine CAS No. 1401526-13-3

2-(1,2-Oxazol-3-yl)propan-2-amine

Cat. No.: B1445436
CAS No.: 1401526-13-3
M. Wt: 126.16 g/mol
InChI Key: NKFUPUJREUJDGV-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)propan-2-amine is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-3-yl)propan-2-amine can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This method allows for the efficient formation of the oxazole ring under mild conditions .

Industrial Production Methods

Industrial production of oxazole derivatives often employs the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates. This reaction is favored for its high yield and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized oxazoles, reduced amines, and substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes such as enzyme inhibition and receptor activation . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-(1,2-Oxazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(1,2-oxazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,7)5-3-4-9-8-5/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFUPUJREUJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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